tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-13(5-4-6-13)7-10(14)8-15/h8,10H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZPMRWMURVFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The formyl and carboxylate groups are then introduced through subsequent reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Conversion to tert-Butyl 7-carboxy-6-azaspiro[3.4]octane-6-carboxylate.
Reduction: Formation of tert-Butyl 7-hydroxymethyl-6-azaspiro[3.4]octane-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The spirocyclic structure may also influence the compound’s ability to interact with biological macromolecules, thereby modulating its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Formyl vs. Oxo Groups
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
- Structure : Features a ketone (oxo) group at position 2 instead of a formyl group at position 6.
- Synthesis : Prepared via Suzuki coupling followed by deprotection and oxidation steps .
- NMR Data : Key signals include δ 4.15 (q, 2H, ester CH2), 3.63–3.43 (br m, 4H, spirocyclic CH2), and 1.27 ppm (t, 3H, ester CH3) .
- Reactivity : The oxo group is less electrophilic than the formyl group, making it more suitable for nucleophilic additions or reductions.
tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate
- Reactivity : The formyl group enables facile condensation reactions (e.g., formation of hydrazones or imines) for further functionalization.
- Applications : Preferred in synthesizing Schiff base ligands or covalent enzyme inhibitors .
Positional Isomerism: Formyl Group Placement
tert-Butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate
- Structure : Formyl group at position 8 instead of 7.
- Molecular Weight : 239.31 g/mol vs. 239.31 g/mol (identical to the target compound, indicating structural isomerism).
Functional Group Replacements: Amino and Hydroxyl Derivatives
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Comparative Data Table
| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Key Applications | Key Reactivity |
|---|---|---|---|---|
| This compound | Formyl (7) | 239.31 | Covalent inhibitors, ligand synthesis | Condensation, nucleophilic addition |
| tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | Oxo (2) | 225.30 | Intermediate for heterocycles | Reduction, nucleophilic attack |
| tert-Butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate | Formyl (8) | 239.31 | Positional isomer studies | Similar to 7-formyl analog |
| tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate | Amino (1) | 226.30 | Peptide mimetics | Amide bond formation |
| tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | Benzyl (6), diaza | 514.61 | Dual pharmacophore scaffolds | Suzuki coupling, deprotection |
Biological Activity
tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. As a member of the spirocyclic compound family, it exhibits various pharmacological properties that warrant detailed exploration.
- Molecular Formula : C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
- CAS Number : 2168764-87-0
Structural Characteristics
The compound features a spirocyclic structure, which is known to enhance biological activity by providing a rigid framework that can interact effectively with biological targets. The presence of the formyl and carboxylate groups contributes to its reactivity and potential interactions with enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds related to the azaspiro[3.4]octane core exhibit notable antimicrobial properties. For instance, studies have shown that derivatives can act against various strains of bacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often in the low microgram per milliliter range. This suggests that this compound may possess similar or enhanced antimicrobial effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A (related structure) | 0.016 | Mycobacterium tuberculosis |
| Compound B (related structure) | 0.050 | Staphylococcus aureus |
| This compound | TBD | TBD |
Enzyme Inhibition
The azaspiro[3.4]octane framework has been linked to inhibition of various enzymes, including those involved in cancer progression and metabolic disorders. Preliminary studies suggest that this compound may inhibit specific enzyme pathways, potentially offering therapeutic avenues for conditions such as cancer and diabetes.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effect of azaspiro compounds on cancer cell lines, noting a significant reduction in cell viability at concentrations as low as 10 μM.
- Antitubercular Activity : In a comparative study, several derivatives were tested against drug-sensitive strains of Mycobacterium tuberculosis, revealing that modifications to the azaspiro structure could enhance activity.
The mechanisms through which this compound exerts its biological effects are still under investigation, but they likely involve:
- Receptor Binding : The compound may interact with specific receptors, modulating signaling pathways.
- Enzyme Interaction : It could act as an inhibitor for key enzymes involved in disease processes.
Future Research Directions
Further studies are essential to elucidate the full scope of biological activities associated with this compound. Focus areas include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the pathways affected by the compound and its derivatives.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced activity and reduced toxicity.
Q & A
Q. What are the recommended storage conditions for tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate?
To ensure stability, store the compound at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. These conditions prevent degradation caused by oxidation, moisture, or photochemical reactions, as observed in structurally related spirocyclic compounds .
Q. How can the molecular weight and purity of this compound be confirmed experimentally?
Use high-performance liquid chromatography (HPLC) with retention time analysis (e.g., a major peak at ~9.8 minutes with >95% area percentage) and mass spectrometry (MS) for molecular weight confirmation. Cross-reference with nuclear magnetic resonance (NMR) data (e.g., characteristic δ 3.43–3.63 ppm for spirocyclic protons) to validate structural integrity .
Q. What safety precautions are critical when handling this compound?
Follow GHS hazard codes (e.g., H315, H319, H335 ) and use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation and ensure proper ventilation. Safety protocols for structurally similar compounds recommend inert gas handling to minimize reactivity risks .
Q. How is the tert-butyl carboxylate group typically removed in related spirocyclic compounds?
Deprotection of the tert-butyl group is often achieved using hydrogen chloride (HCl) in 1,4-dioxane , followed by neutralization. Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR to confirm complete removal of the protecting group .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the formyl group at the 7-position of the 6-azaspiro[3.4]octane scaffold?
The Vilsmeier-Haack reaction is a viable method for selective formylation. Alternatively, oxidation of a hydroxymethyl precursor using mild oxidizing agents (e.g., pyridinium chlorochromate) can yield the formyl group. Optimize reaction conditions (temperature, solvent) to minimize side products, and validate outcomes using 2D NMR (e.g., NOESY for spatial proximity analysis) .
Q. How can discrepancies in spectroscopic data between synthesized batches be resolved?
Cross-validate data using heteronuclear correlation NMR (HSQC, HMBC) to assign proton-carbon connectivity. Compare results with published spectra of analogous compounds (e.g., tert-butyl spirocyclic carboxylates with δ 4.15 ppm for ester-linked protons). Employ high-resolution MS to rule out isotopic or contamination effects .
Q. What methodologies are recommended for analyzing reaction byproducts during formylation?
Use liquid chromatography-mass spectrometry (LC-MS) to detect low-abundance byproducts. For example, over-oxidation products or ring-opening derivatives may appear as minor peaks in HPLC. Isolate and characterize byproducts via preparative chromatography and X-ray crystallography (if crystalline) or FT-IR for functional group identification .
Q. How can computational modeling aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculations can map electron density around the formyl group and spirocyclic nitrogen, predicting sites for nucleophilic/electrophilic attack. Molecular dynamics simulations may also assess conformational stability under varying solvent conditions, guiding solvent selection for reactions .
Q. What strategies mitigate low yields during Boc deprotection in related spiro compounds?
Optimize HCl concentration (e.g., 4M in dioxane) and reaction time to balance efficiency and side reactions. Employ in situ monitoring via Fourier-transform infrared (FT-IR) spectroscopy to track carbonyl group disappearance. Post-deprotection, purify intermediates using silica gel chromatography with ethyl acetate/hexane gradients .
Q. How does the spirocyclic architecture influence the compound’s stability under acidic/basic conditions?
The strain in the spiro[3.4]octane system may increase susceptibility to ring-opening under strong acids or bases. Conduct pH-dependent stability studies (e.g., incubate at pH 2–12 for 24 hours) and analyze degradation products via LC-MS. Use kinetic modeling to derive degradation rate constants .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the boiling point of similar spiro compounds?
Boiling points vary due to differences in substituents (e.g., formyl vs. hydroxyl groups). Use thermogravimetric analysis (TGA) to measure decomposition temperatures under controlled atmospheres. Compare experimental data with computational predictions (e.g., Clausius-Clapeyron equation) to resolve inconsistencies .
Q. What experimental design is optimal for reconciling divergent NMR shifts in published studies?
Standardize NMR acquisition parameters (solvent, temperature, concentration) and reference against a known internal standard (e.g., tetramethylsilane). Collaborate with multiple labs to generate replicate spectra, and perform statistical analysis (e.g., mean ± SD) to identify systematic errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
